molecular formula C59H84N16O12.C2H4O2 B549306 Leuprolide acetate CAS No. 74381-53-6

Leuprolide acetate

Numéro de catalogue B549306
Numéro CAS: 74381-53-6
Poids moléculaire: 1269.4 g/mol
Clé InChI: RGLRXNKKBLIBQS-XNHQSDQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .


Synthesis Analysis

A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .


Molecular Structure Analysis

Leuprolide acetate has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .


Chemical Reactions Analysis

Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .


Physical And Chemical Properties Analysis

Leuprolide acetate is a sterile, aqueous solution intended for subcutaneous injection .

Applications De Recherche Scientifique

Prostate Cancer Treatment

  • Application Summary : Leuprolide acetate is widely used in the treatment of prostate cancer . It acts as a synthetic gonadotropin-releasing hormone (GnRH) receptor agonist, suppressing the secretion of gonadotropins, which subsequently reduces the production of sex hormones such as testosterone .
  • Methods of Application : Leuprolide acetate is typically administered via injection .
  • Results/Outcomes : The suppression of testosterone production helps slow the growth of prostate cancer cells .

Endometriosis Treatment

  • Application Summary : Leuprolide acetate is used to treat endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The drug reduces the production of estrogen, which can help shrink the endometrial implants and reduce endometriosis symptoms .

Uterine Fibroids Treatment

  • Application Summary : Leuprolide acetate is used in the treatment of uterine fibroids, noncancerous growths in the uterus .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The drug reduces the production of estrogen, which can help shrink the fibroids and reduce symptoms .

Central Precocious Puberty Treatment

  • Application Summary : Leuprolide acetate is used to treat central precocious puberty, a condition causing children to enter puberty too soon .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The drug suppresses the production of sex hormones to pause the onset of puberty .

In Vitro Fertilization

  • Application Summary : Leuprolide acetate is used in in vitro fertilization techniques .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The drug is used to control the production of hormones, which can help optimize the timing of egg retrieval and increase the chances of a successful pregnancy .

Alzheimer’s Disease Treatment

  • Application Summary : Leuprolide acetate is being tested for the treatment of Alzheimer’s disease .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Polycystic Ovary Syndrome Treatment

  • Application Summary : Leuprolide acetate is being tested for the treatment of polycystic ovary syndrome .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Functional Bowel Disease Treatment

  • Application Summary : Leuprolide acetate is being tested for the treatment of functional bowel disease .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Short Stature Treatment

  • Application Summary : Leuprolide acetate is being tested for the treatment of short stature .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Premenstrual Syndrome Treatment

  • Application Summary : Leuprolide acetate is being tested for the treatment of premenstrual syndrome .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Contraception

  • Application Summary : Leuprolide acetate is being tested as an alternative for contraception .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Anemia Treatment

  • Application Summary : Leuprolide acetate is used with other medication to treat anemia, a lower than normal number of red blood cells, caused by uterine fibroids .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Modulation of GnRH Signaling

  • Application Summary : Leuprolide acetate is being tested for the modulation of GnRH signaling .
  • Methods of Application : It is typically administered via injection .
  • Results/Outcomes : The outcomes of these studies are still under investigation .

Safety And Hazards

Leuprolide acetate may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may also cause an allergic skin reaction and may damage fertility or the unborn child .

Orientations Futures

Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .

Propriétés

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRXNKKBLIBQS-XNHQSDQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88N16O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53714-56-0 (Parent)
Record name Leuprolide acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7049009
Record name Leuprolide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leuprolide acetate

CAS RN

74381-53-6
Record name Leuprolide acetate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leuprolide acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUPROLIDE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leuprolide acetate
Reactant of Route 2
Leuprolide acetate
Reactant of Route 3
Leuprolide acetate
Reactant of Route 4
Leuprolide acetate
Reactant of Route 5
Leuprolide acetate
Reactant of Route 6
Leuprolide acetate

Citations

For This Compound
23,900
Citations
AC Wilson, S Vadakkadath Meethal… - Expert opinion on …, 2007 - Taylor & Francis
… Leuprolide acetate is a synthetic nonapeptide that is a potent … As its basic mechanism of action, leuprolide acetate … discuss the mechanism of leuprolide acetate action and its …
Number of citations: 191 www.tandfonline.com
O Sartor - Urology, 2003 - Elsevier
… systems for the LHRH superagonist leuprolide acetate. Sustained-release formulations of 2 … This review focuses on new data on a novel formulation of leuprolide acetate (Eligard; Atrix …
Number of citations: 196 www.sciencedirect.com
D Teutonico, S Montanari, G Ponchel - Expert opinion on drug …, 2012 - Taylor & Francis
… The objective of this review is to critically discuss the formulations currently available on the market for leuprolide acetate discussing where drug delivery could play an important role …
Number of citations: 35 www.tandfonline.com
J Donnez, J Tomaszewski, F Vázquez… - … England Journal of …, 2012 - Mass Medical Soc
… , for differences (as compared with leuprolide acetate) of 1.2 … , and 21 days for those receiving leuprolide acetate. Moderate-to-… for 40% of those receiving leuprolide acetate (P<0.001 for …
Number of citations: 812 www.nejm.org
HB Ravivarapu, KL Moyer, RL Dunn - Aaps Pharmscitech, 2000 - Springer
… ABSTRACT The primary objective of this study was to evaluate the effect of drug loading on the release of leuprolide acetate from an injectable polymeric implant, formed in situ, and …
Number of citations: 130 link.springer.com
MA Mitchell - Seminars in Avian and Exotic Pet Medicine, 2005 - vetmed.illinois.edu
… Although formulated for humans, leuprolide acetate has … has some anecdotal success using leuprolide acetate (0.15 mg/… that may be managed with leuprolide acetate. Adrenal gland …
Number of citations: 16 vetmed.illinois.edu
AJ Friedman, DI Hoffman, F Comite… - Obstetrics and …, 1991 - europepmc.org
… uteri treated with the GnRH agonist leuprolide acetate depot, 3.75 mg … Although 95% of women treated with leuprolide acetate … We conclude that leuprolide acetate depot treatment of …
Number of citations: 600 europepmc.org
M Fluker, J Grifo, A Leader, M Levy, D Meldrum… - Fertility and sterility, 2001 - Elsevier
… to receive ganirelix (n = 208) or leuprolide acetate (n = 105). The total number of patients who received at least one dose of ganirelix, leuprolide acetate, or recombinant FSH (intent-to-…
Number of citations: 294 www.sciencedirect.com
H Okada, Y Inoue, T Heya, H Ueno, Y Ogawa… - Pharmaceutical …, 1991 - Springer
The pharmacokinetic parameters of leuprolide acetate, a potent analogue of LH-RH, were determined in rats and dogs after iv and sc dosing with leuprolide solution. The effective …
Number of citations: 135 link.springer.com
HB Ravivarapu, KL Moyer… - Journal of pharmaceutical …, 2000 - Wiley Online Library
… The objective of this study was to develop an efficacious leuprolide acetate product on the basis of the in situ forming implant drug delivery system. As a preliminary screening study, …
Number of citations: 135 onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.